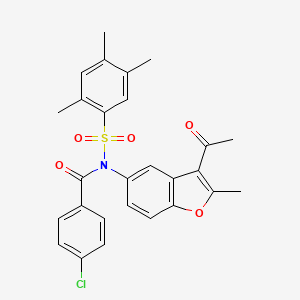

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid CAS No. 339106-81-9](/img/structure/B2377029.png)

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

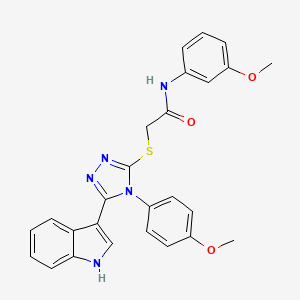

The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a trifluoromethyl group and a chloro group . The compound also contains an isoquinoline structure, which is a fused two-ring system, containing a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each requiring specific reagents and conditions . For example, the trifluoromethyl group can be introduced using various methods . One common method is the Sandmeyer reaction, which involves the conversion of an amine to a diazonium salt, followed by its reaction with copper cyanide/sodium cyanide . The exact synthesis pathway for this specific compound is not provided in the search results.Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a fused ring system . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule . The presence of the isoquinoline structure also adds to the complexity of the molecule .Chemical Reactions Analysis

The compound, due to its complex structure, can undergo a variety of chemical reactions . For example, the trifluoromethyl group can participate in nucleophilic substitution reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

- The compound serves as a precursor in the synthesis of a variety of pyridine and fused pyridine derivatives, including isoquinoline derivatives and pyrido[2,3-d]pyrimidine derivatives. These derivatives have diverse applications in medicinal and organic chemistry (Al-Issa, 2012).

Reactivity Studies

- Studies have explored the reactivity of related compounds, such as 4-hydroxyquinolones, in the presence of bases, revealing insights into the chemical behavior and potential applications of the compound in various chemical reactions (Ukrainets, Petrushova, Davidenko, Grinevich, 2014).

Antibacterial Activity

- Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This includes studies on pyridonecarboxylic acids and related compounds, which have shown promise in antibacterial applications (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, Matsumoto, 1984).

Synthesis of Methyl Esters

- The compound has been used in the synthesis of various methyl esters, revealing its utility in organic synthesis and the creation of novel compounds with potential pharmacological applications (Fathala, Pazdera, 2017).

Role in Cyclization Reactions

- Research has investigated the role of similar compounds in cyclization reactions, providing insights into the mechanisms and potential uses of the compound in the synthesis of complex molecular structures (Ukrainets, Sidorenko, Slobodzyan, Rybakov, Chernyshev, 2005).

Hydrolysis Studies

- The compound and its analogs have been studied for their behavior under hydrolysis conditions, contributing to the understanding of its stability and reactivity, which is crucial for its application in pharmaceutical and chemical industries (Iwanami, Kenjo, Nishibe, Kajiura, Isoyama, 1964).

Wirkmechanismus

Target of Action

It’s known that similar compounds have been used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b in potential treatment of hepatitis c .

Biochemical Pathways

It’s known that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .

Eigenschaften

IUPAC Name |

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3O3/c1-23(14-13(18)6-9(7-22-14)17(19,20)21)24-8-12(16(26)27)10-4-2-3-5-11(10)15(24)25/h2-8H,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSIDZXKDRUHTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraen-6-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B2376949.png)

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)

![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)

![2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide](/img/structure/B2376960.png)

![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)